N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7H-purin-6-amine
Description
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7H-purin-6-amine is a hybrid heterocyclic compound combining a 1,4-benzodioxin moiety and a purine scaffold.
Properties
Molecular Formula |
C13H11N5O2 |
|---|---|
Molecular Weight |
269.26 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7H-purin-6-amine |
InChI |
InChI=1S/C13H11N5O2/c1-2-9-10(20-4-3-19-9)5-8(1)18-13-11-12(15-6-14-11)16-7-17-13/h1-2,5-7H,3-4H2,(H2,14,15,16,17,18) |
InChI Key |
JCLVWOGTIZKUSI-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC3=NC=NC4=C3NC=N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7H-purin-6-amine typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with a suitable purine derivative. One common method includes the use of N,N-dimethylformamide (DMF) as a solvent and lithium hydride (LiH) as a base. The reaction is carried out under controlled pH conditions, often using aqueous sodium carbonate (Na2CO3) to maintain the desired pH .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7H-purin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Alkyl or aryl halides in DMF with LiH as a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of N-substituted derivatives .
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7H-purin-6-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7H-purin-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. Additionally, it can activate transcription factors, leading to changes in gene expression and cellular responses.
Comparison with Similar Compounds
Benzodioxin-Based Sulfonamide Derivatives
Example Compound :
- N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (C₁₅H₁₅NO₄S, MW 305.35 g/mol) Key Features: Synthesized via nucleophilic substitution between 2,3-dihydro-1,4-benzodioxin-6-amine and 4-methylbenzenesulfonyl chloride under basic conditions . Comparison: The sulfonamide group enhances electrophilicity and hydrogen-bonding capacity, differing from the purine amine’s nucleobase-like structure. This distinction may direct the compound toward bacterial enzyme inhibition rather than eukaryotic targets .
Benzodioxin-Acetamide Derivatives with Anti-Diabetic Activity
Example Compound :
- 2-[2,3-Dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(3,5-dimethylphenyl)acetamide (C₂₃H₂₃N₃O₅S, MW 453.51 g/mol) Key Features: Synthesized by coupling N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide with bromoacetylated anilines in DMF . Comparison: The acetamide linker and sulfonamide group enhance solubility and enzyme binding.
Purine Derivatives
Example Compound :
- 6-Methyladenine (C₆H₇N₅, MW 149.15 g/mol)
- Key Features : A methylated purine analog with a simple structure.
- Activity : Functions as a methylated DNA base or signaling molecule in nucleotide metabolism .
- Comparison : The benzodioxin substituent in the target compound introduces steric bulk and aromaticity, which could modulate membrane permeability or receptor affinity compared to 6-methyladenine’s compact structure .
Data Table: Comparative Analysis of Key Compounds
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7H-purin-6-amine is an organic compound that has attracted considerable attention due to its potential biological activities and applications in medicinal chemistry. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C12H12N4O2, with a molecular weight of approximately 244.25 g/mol. The compound features a unique structure that combines a benzodioxin moiety with a purine base, which may contribute to its biological properties.
Synthesis Methods
The synthesis of this compound typically involves multiple steps:
- Starting Materials : The reaction often begins with 2,3-dihydrobenzo[1,4]dioxin and a suitable purine derivative.
- Solvent and Base : Dimethylformamide (DMF) is commonly used as the solvent along with sodium hydride as the base.
- Reaction Conditions : Controlled temperatures and inert atmospheres are necessary to prevent side reactions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of various bacterial strains. For instance:
- Staphylococcus aureus (S. aureus) : The compound showed promising activity against this Gram-positive bacterium.
- Escherichia coli (E. coli) : It inhibited the growth of E. coli at concentrations lower than those required for standard antibiotics like ampicillin .
The mechanism by which this compound exerts its biological effects is believed to involve interactions with specific enzymes or receptors in microbial cells or neuronal pathways. In silico docking studies have predicted binding interactions with target proteins involved in critical biological processes.
Study on Antibacterial Activity
A recent study evaluated the antibacterial effectiveness of several compounds related to this compound:
| Compound | MIC (µmol/mL) against S. aureus | MIC (µmol/mL) against E. coli |
|---|---|---|
| N-(2,3-dihydrobenzodioxin derivative) | 0.07 | 0.14 |
| Ampicillin | 0.27 | 0.26 |
This study demonstrated that the benzodioxin derivatives could be more effective than traditional antibiotics against certain strains .
Potential Applications
This compound has potential applications in:
- Antimicrobial Agents : Due to its activity against resistant bacterial strains.
- Cancer Therapy : Its structural similarity to other purine derivatives suggests potential roles in cancer treatment through mechanisms such as apoptosis induction and cell cycle arrest .
- Drug Development : The compound's unique structure makes it a candidate for further medicinal chemistry research aimed at developing new therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
